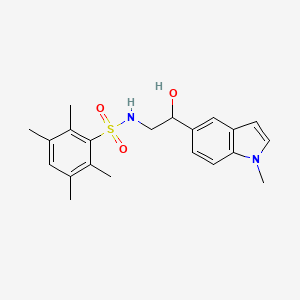

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-13-10-14(2)16(4)21(15(13)3)27(25,26)22-12-20(24)18-6-7-19-17(11-18)8-9-23(19)5/h6-11,20,22,24H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMWNMYUMPAYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with a hydroxyl group and a sulfonamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

BG15471 (N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide)

- Structure : Shares the 2-hydroxy-2-(1-methylindol-5-yl)ethyl backbone but replaces the sulfonamide with a diamide group and a 4-fluorophenylmethyl substituent.

- Key Differences: Functional Groups: Diamide vs. sulfonamide alters hydrogen-bonding capacity and metabolic stability.

- Molecular Weight: 369.39 g/mol vs.

- Implications : BG15471’s fluorinated aromatic group may improve CNS penetration but reduce solubility compared to the tetramethylbenzenesulfonamide group .

N-Methyl-1H-indole-5-ethanesulfonamide (MM0299.10)

- Structure : Contains a sulfonamide group linked via an ethyl chain to the indole’s 5-position but lacks the hydroxyethyl and tetramethylbenzene groups.

- Simpler Benzene Ring: No methyl substituents, decreasing lipophilicity.

- Implications : Lower steric bulk may enhance bioavailability but limit target selectivity compared to the tetramethylated analog .

N-[2-(1H-Indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

- Structure : Indole substituted at the 3-position with an ethylsulfonamide-pentamethylbenzene group.

- Key Differences :

- Indole Substitution Position : 3-position vs. 5-position alters spatial orientation in binding pockets.

- Pentamethylbenzene vs. Tetramethylbenzene : Increased steric hindrance and electron-donating effects.

- Molecular Weight : 371 g/mol, slightly lower than the target compound.

- Implications : The 3-substituted indole may favor interactions with different receptor conformations, while additional methyl groups could enhance metabolic stability .

N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide

- Structure : Features a sulfonamide group attached to a bis(trifluoromethyl)benzene ring and a 4-chlorobenzoyl-substituted indole.

- Key Differences :

- Substituents : Trifluoromethyl and chloro groups introduce strong electron-withdrawing effects.

- Indole Modifications : 5-methoxy and 3-acetamide groups vs. hydroxyethyl and 1-methyl groups.

- Molecular Weight : 610.93 g/mol (C₂₆H₁₇ClF₆N₂O₅S), higher than the target compound.

- Implications : Enhanced electrophilicity and larger size may improve potency but reduce solubility .

Structural and Functional Comparison Table

Research Implications

- Target Compound Advantages : The hydroxyethyl group and tetramethylbenzenesulfonamide balance polarity and lipophilicity, optimizing membrane permeability and target engagement.

- Synthetic Challenges : Automated purification methods (e.g., HPLC in ) and crystallographic tools (SHELX in ) are critical for characterizing such complex molecules.

- Biological Relevance : Structural variations in similar compounds highlight the importance of substituent positioning and electronic effects in drug design.

Biologische Aktivität

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound featuring both indole and sulfonamide functionalities. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and including data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 397.48 g/mol. The structure combines an indole moiety known for its biological relevance with a sulfonamide group that enhances its pharmacological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.48 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. For instance, a study on related indole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to this compound have shown promising results against colon cancer cells (HCT-116), with IC50 values indicating effective inhibition at low concentrations .

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors that are crucial in cancer cell signaling pathways. The indole moiety may engage in π-stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds or coordinate with metal ions, modulating protein activity and leading to downstream effects such as apoptosis in cancer cells.

Neuropharmacological Effects

Indole derivatives have also been investigated for their neuroprotective effects. The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Research indicates that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Study 1: Anticancer Activity

In a recent study published in RSC Advances, a series of indole derivatives were synthesized and tested for their anticancer activity against HCT-116 cells. Among them, certain compounds showed IC50 values as low as 0.12 mg/mL, indicating strong inhibitory effects on cancer cell proliferation .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of indole derivatives. Compounds were tested for their ability to mitigate oxidative stress-induced neuronal damage in vitro. Results showed significant reductions in reactive oxygen species (ROS) levels when treated with these derivatives .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including indole functionalization and sulfonamide coupling. For example, indole derivatives can be synthesized via nucleophilic substitution or condensation reactions, followed by sulfonamide formation using sulfonyl chlorides. Optimization includes controlling temperature (e.g., reflux conditions), inert atmospheres to prevent oxidation, and stoichiometric balancing of reagents. TLC or HPLC monitoring ensures reaction completion . Yield improvement may require purification via column chromatography or recrystallization, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

- NMR : and NMR identify indole protons (δ 7.0–7.5 ppm), hydroxyl groups (broad singlet ~δ 5.0 ppm), and methyl groups on the benzenesulfonamide (δ 2.1–2.5 ppm). - COSY and HSQC confirm connectivity .

- IR : Stretching vibrations for sulfonamide (S=O at ~1350 cm) and hydroxyl groups (~3400 cm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Q. How are solubility and stability profiles determined under varying experimental conditions?

Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents, with pH-dependent studies using buffered solutions. Stability assays involve accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring. Predicted properties like logP and pKa from computational tools (e.g., PubChem) guide experimental design .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties, and what are their limitations compared to experimental data?

Density functional theory (DFT) calculates molecular orbitals and electrostatic potentials to predict reactivity. Tools like COSMO-RS estimate solubility parameters, while molecular dynamics simulations assess conformational stability. However, predicted boiling points and pKa values may deviate from experimental data due to approximations in solvation models . Cross-validation with experimental techniques (e.g., DSC for melting points) is critical .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC values or receptor binding affinities may arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR vs. fluorescence polarization) can clarify mechanisms. For example, conflicting cytotoxicity data may require probing off-target effects via proteomics or kinase profiling .

Q. How can green chemistry principles be integrated into the synthesis process to enhance sustainability?

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer waste profiles.

- Catalysis : Use immobilized enzymes or transition-metal catalysts to reduce step counts.

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce reaction times, as shown in cyclooctane-tetraol syntheses .

- Atom economy : Optimize stoichiometry to minimize byproducts .

Methodological Considerations

- Data contradiction analysis : Use Bland-Altman plots or ANOVA to assess inter-assay variability .

- Structural characterization : Combine XRD with NMR for unambiguous stereochemical assignment .

- Reaction optimization : Design of experiments (DoE) models (e.g., Box-Behnken) statistically validate parameter interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.